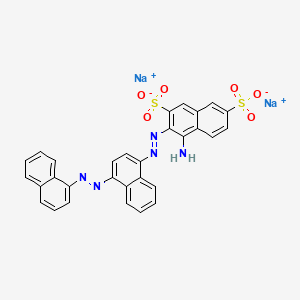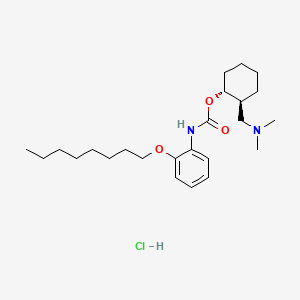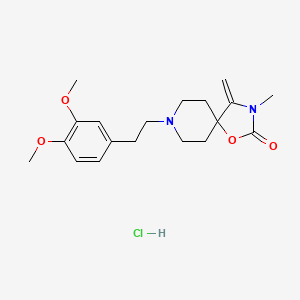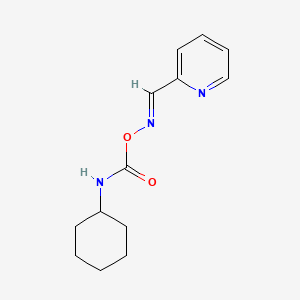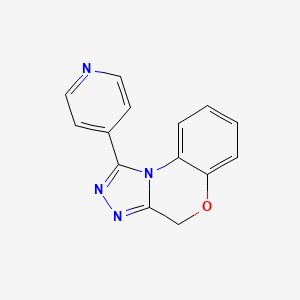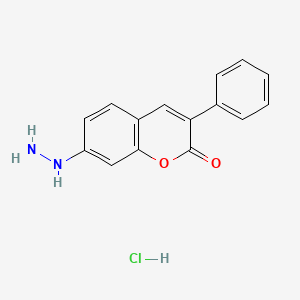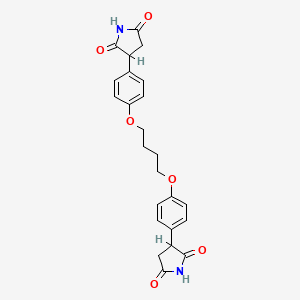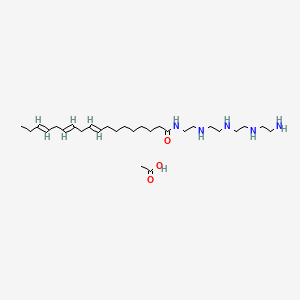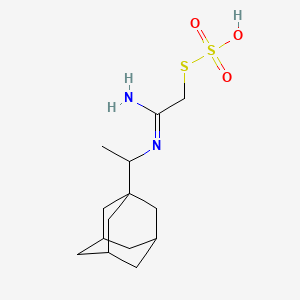![molecular formula C25H48O4 B12716642 [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate is a chemical compound with the molecular formula C25H48O4 and a molecular weight of 412.646 g/mol It is an ester formed from dodecanoic acid and a pentanoyloxypentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate typically involves esterification reactions. One common method is the reaction between dodecanoic acid and (3S)-2,2,4-trimethyl-3-pentanoyloxypentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to facilitate the direct introduction of ester groups into organic compounds, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Aplicaciones Científicas De Investigación
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release dodecanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and cellular receptors, influencing metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] hexanoate
- [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] octanoate
- [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] decanoate
Uniqueness
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate is unique due to its longer carbon chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it suitable for specific industrial applications where longer chain esters are preferred .
Propiedades
Fórmula molecular |
C25H48O4 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate |
InChI |
InChI=1S/C25H48O4/c1-7-9-11-12-13-14-15-16-17-19-22(26)28-20-25(5,6)24(21(3)4)29-23(27)18-10-8-2/h21,24H,7-20H2,1-6H3/t24-/m0/s1 |
Clave InChI |
HHIKYOKGZSHMCT-DEOSSOPVSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OCC(C)(C)[C@H](C(C)C)OC(=O)CCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



